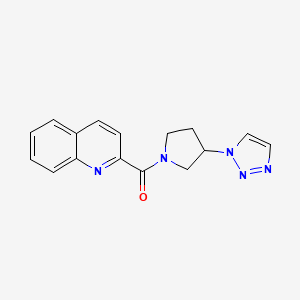
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone, also known as TQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. TQ is a small molecule that exhibits a unique chemical structure and possesses various biological activities.
Applications De Recherche Scientifique
Anticancer Activity
The compound has been studied for its potential anticancer properties. For instance, it has been shown to induce apoptosis in BT-474 cells, a breast cancer cell line, in a concentration-dependent manner. This suggests that the compound could be useful in developing treatments for certain types of cancer .
Multi-Target Inhibitor for Cancer Treatment
Further research into derivatives of this compound has revealed their effectiveness as multi-target inhibitors against various forms of epidermal growth factor receptor (EGFR), including wild-type and mutant types, as well as BRAF V600E, which are significant targets in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. While specific details are not provided in the search results, this indicates a potential application in treating bacterial infections or in developing new antibiotics .
Synthesis of Medicinal Chemistry Compounds
There is evidence of the compound being used in the synthesis of novel derivatives that are significant in modern medicinal chemistry, such as quinazilinones and 1,2,3-triazoles, which have various therapeutic applications .
Antiviral Agents
Derivatives of 1,2,3-triazole have shown excellent antiviral activity against coxsackievirus B3. This suggests that the compound could be part of a framework for developing new antiviral medications .
Coordination Chemistry and Luminescence
The compound has been used to support luminescent [Cu4I4] aggregates and [Cu3I3]-cyclic coordination polymers in coordination chemistry. These materials have potential applications in lighting, display technologies, and as sensors .
Mécanisme D'action
Target of Action
Compounds containing a 1,2,4-triazole ring, such as this one, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This binding could potentially inhibit or alter the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Compounds containing a 1,2,4-triazole ring have been associated with a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the ability of these scaffolds to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Based on the broad range of biological activities associated with 1,2,4-triazole ring-containing compounds , it can be inferred that the compound could have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, temperature can affect the thermal stability of the compound . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence the compound’s action.
Propriétés
IUPAC Name |
quinolin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-6-5-12-3-1-2-4-14(12)18-15)20-9-7-13(11-20)21-10-8-17-19-21/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHWBPHOQPWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

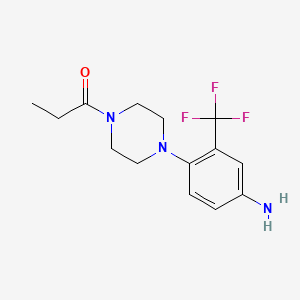
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)
![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)
![4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B2999863.png)
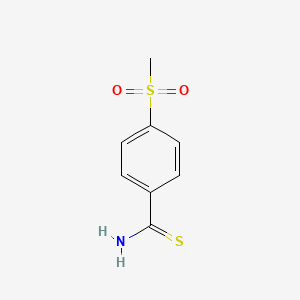
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2999867.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2999868.png)
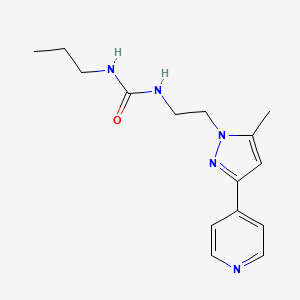
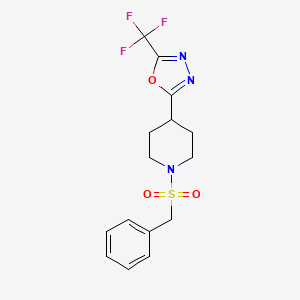

![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)
